(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through , such as of alkenes.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Functionalization of the Cyclobutane Ring: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carboxylic acid group to alcohols or aldehydes.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is commonly used to protect amines during multi-step synthesis.
Biology and Medicine
Drug Development: The compound’s derivatives may be explored for potential pharmaceutical applications.
Biological Studies: Used in the synthesis of biologically active molecules for research purposes.
Industry
Material Science:
Chemical Manufacturing: Used as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves its ability to undergo various chemical transformations. The Boc group acts as a protecting group, allowing selective reactions to occur at other functional sites. The cyclobutane ring provides a rigid framework that can influence the reactivity and stability of the compound.
Properties
Molecular Formula |
C12H20O4 |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)16-10(15)8-6-7(9(13)14)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t7-,8+/m1/s1 |
InChI Key |
SUGWGGXZIXQNDM-SFYZADRCSA-N |
Isomeric SMILES |
CC1([C@H](C[C@H]1C(=O)OC(C)(C)C)C(=O)O)C |
Canonical SMILES |
CC1(C(CC1C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
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